benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate
Description
Benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate (CAS: 70984-91-7) is a carbamate derivative featuring a benzyl group linked to a 4,5-dihydroimidazole (imidazoline) moiety via a methylcarbamate bridge. Its molecular formula is C₁₂H₁₅N₃O₂, with a molecular weight of 233.27 g/mol . The compound has been utilized in research contexts, though commercial availability is currently discontinued .
Properties
IUPAC Name |
benzyl N-(4,5-dihydro-1H-imidazol-2-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-12(15-8-11-13-6-7-14-11)17-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUZNXQARXQNCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]amine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the imidazole ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield the corresponding amines. Substitution reactions can introduce various functional groups onto the benzyl or imidazole moieties.
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative species. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against these pathogens:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 1.27 |
| Escherichia coli | 2.60 |
| Klebsiella pneumoniae | 2.65 |
These findings suggest that compounds containing the dihydroimidazole structure may enhance antimicrobial efficacy through their interaction with bacterial cell components .
Anticancer Activity
This compound has also been investigated for its anticancer potential. Studies have shown promising results against various cancer cell lines, including human colorectal carcinoma (HCT116). The following table summarizes the IC50 values of selected derivatives:
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound N9 | 5.85 | HCT116 |
| Compound N18 | 4.53 | HCT116 |
| Standard Drug (5-FU) | 9.99 | HCT116 |
The results indicate that certain derivatives of this compound exhibit greater potency than traditional chemotherapeutics like 5-fluorouracil (5-FU) .
Case Studies
- Antimicrobial Evaluation : A study conducted on various synthesized derivatives demonstrated that the presence of specific functional groups significantly enhanced the antimicrobial activity against tested bacterial strains. The research utilized tube dilution techniques to determine MIC values effectively .
- Anticancer Screening : Another study highlighted the synthesis of substituted benzamides linked to benzimidazole derivatives, revealing their selective cytotoxicity towards cancer cells over normal cells. This selectivity suggests a promising therapeutic index for future applications in cancer treatment .
Mechanism of Action
The mechanism of action of benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interfere with cellular pathways by modulating the activity of key enzymes or signaling proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include carbamates and imidazoline derivatives with variations in substituents and backbone complexity:
Key Structural Differences :
- Backbone Complexity : The bicyclo[2.2.2]octane-containing derivative introduces steric hindrance and rigidity, contrasting with the simpler imidazoline-carbamate scaffold.
- Functional Groups: The hydrochloride salt in methyl 2-(ethylamino)propanoate increases water solubility, whereas the neutral carbamate in the target compound favors organic solubility.
Physicochemical and Functional Properties
- Hydrogen Bonding: The imidazoline moiety in the target compound can act as both hydrogen bond donor (N–H) and acceptor (N lone pairs), similar to other imidazoline derivatives. This property is critical for molecular recognition, as highlighted in general hydrogen-bonding studies .
- Thermal Stability : Carbamates generally exhibit moderate thermal stability due to the carbamate linkage’s resonance stabilization. However, substituents like benzyl may lower melting points compared to bicyclo derivatives .
- Solubility: The benzyl group likely reduces aqueous solubility relative to hydrochlorides (e.g., methyl 2-(ethylamino)propanoate hydrochloride ).
Biological Activity
Benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate is a compound that features an imidazole ring, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and research.
Chemical Structure and Synthesis
Chemical Formula : CHNO
CAS Number : 70984-91-7
The synthesis of this compound typically involves the reaction of benzyl chloroformate with N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]amine in the presence of a base like triethylamine. This reaction is generally carried out in solvents such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion .
Biological Activity
This compound exhibits several biological activities, making it a compound of interest in various fields:
Antimicrobial Properties
Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties. This compound has been studied for its potential effectiveness against various bacterial and fungal strains. The mechanism may involve interference with microbial cell wall synthesis or enzyme inhibition .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound showed IC values ranging from 2.43 to 14.65 μM, indicating significant cytotoxicity . The apoptosis-inducing effects were also noted, with enhanced caspase activity observed in treated cells .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with proteins, influencing their activity. It may also disrupt cellular pathways by modulating the function of key enzymes or signaling proteins .
Table 1: Summary of Biological Activities
| Activity | Cell Line/Organism | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Various Bacteria | Not specified | Cell wall synthesis inhibition |
| Antifungal | Various Fungi | Not specified | Enzyme inhibition |
| Anticancer | MDA-MB-231 | 2.43 - 7.84 | Apoptosis induction |
| Anticancer | HepG2 | 4.98 - 14.65 | Microtubule destabilization |
Applications in Medicine and Research
The diverse biological activities of this compound suggest its potential applications in drug development. It can serve as a scaffold for designing new therapeutic agents targeting cancer and infectious diseases. Furthermore, its role as a ligand in coordination chemistry opens avenues for developing novel materials and catalysts .
Q & A
Q. What synthetic strategies are effective for preparing benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate?
- Methodological Answer : The synthesis can involve reductive amination or carbamate coupling. For example, sodium cyanoborohydride (NaBHCN) in methanol facilitates reductive amination between benzaldehyde derivatives and primary amines under mild conditions . Coupling reactions using carbamate-protected intermediates (e.g., tert-butyl carbamates) with imidazoline-containing substrates in dichloromethane or methanol are also effective, often requiring catalytic acids or bases . Optimization of solvent polarity and temperature is critical to avoid side reactions.
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer :
- FT-IR : Identifies carbamate C=O stretching (~1700 cm) and imidazoline N-H vibrations (~3200 cm) .
- H-NMR : Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm), methylene groups adjacent to the imidazoline ring (δ 3.0–4.0 ppm), and carbamate NH (δ 5.5–6.5 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving hydrogen-bonding networks and confirming stereochemistry in crystalline forms .
Advanced Research Questions
Q. How does the 4,5-dihydroimidazole moiety influence hydrogen-bonding patterns in supramolecular assemblies?
- Methodological Answer : The imidazoline ring acts as both a hydrogen-bond donor (N-H) and acceptor (N lone pairs), enabling diverse graph-set motifs (e.g., R(8) rings). Etter’s rules predict that the strongest H-bonds form between the most acidic protons (e.g., carbamate NH) and electronegative acceptors (e.g., carbonyl oxygen). Computational tools like CrystalExplorer can map interaction energies, while experimental validation via temperature-dependent crystallography reveals dynamic packing arrangements .
Q. What computational approaches predict the biological activity of this carbamate derivative?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like α-adrenergic receptors, leveraging the compound’s structural similarity to known agonists (e.g., A61603 and Ro 115–1240) .
- ADMET prediction : Tools like SwissADME assess logP (lipophilicity), BBB permeability, and CYP450 inhibition. The benzyl carbamate group may enhance metabolic stability but reduce solubility, necessitating pro-drug strategies .
Q. How can structural modifications improve selectivity in receptor binding studies?
- Methodological Answer :
- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the benzyl ring to modulate π-π stacking with aromatic residues in receptor pockets .
- Stereochemical tuning : Chiral resolution (e.g., via HPLC with amylose columns) can isolate enantiomers with distinct binding affinities, as seen in related imidazoline derivatives .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to optimize reaction conditions?
- Methodological Answer : Conflicting yields (e.g., 56–93% in similar carbamate syntheses ) often arise from solvent purity, catalyst loading, or reaction time. Systematic DOE (Design of Experiments) approaches, such as varying temperatures (25–60°C) and monitoring via TLC/HPLC, can identify optimal conditions. For example, manganese(IV) oxide in dichloromethane improves oxidation steps with >85% yield .
Experimental Design Considerations
Q. What crystallization solvents favor high-quality single crystals for XRD analysis?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures enhances crystal growth. Avoid high-viscosity solvents that trap impurities. Pre-saturation with inert gases (N) minimizes oxidative degradation of the imidazoline ring .
Functional Group Reactivity
Q. How does the carbamate group participate in nucleophilic reactions?
- Methodological Answer : The carbamate’s carbonyl is electrophilic, amenable to nucleophilic attack by amines or hydrazines. For instance, hydrazine derivatives form hydrazide analogs, useful in bio-conjugation. However, the 4,5-dihydroimidazole’s NH may compete in reactions, requiring protective strategies (e.g., Boc or Cbz groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
